molecular formula C13H19ClN2O B1488653 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1284458-66-7

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Cat. No. B1488653
CAS RN: 1284458-66-7
M. Wt: 254.75 g/mol
InChI Key: DTVMLEDSTVTOND-UHFFFAOYSA-N
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Description

This compound, commonly referred to as AMPCP, is an organic compound that has generated interest in scientific research. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C13H19ClN2O, and it has a molecular weight of 254.75 g/mol. The SMILES string representation is NCC1CCN (CCO)CC1 .


Chemical Reactions Analysis

Piperidines undergo a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including our compound of interest, have been utilized in the development of anticancer agents. The presence of the piperidine moiety can enhance the cytotoxicity against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have shown promising results in increasing the cytotoxicity when halogen, carboxyl, nitro, or methyl groups are present on the ring .

Antimicrobial and Antifungal Properties

The structural features of piperidine derivatives contribute to their antimicrobial and antifungal efficacy. These compounds can be designed to target specific microbial pathways, thereby inhibiting the growth of harmful bacteria and fungi .

Antiviral and Antimalarial Effects

Piperidine-based compounds have shown potential in treating viral and malarial infections. Their ability to interfere with the life cycle of viruses and Plasmodium species (the causative agent of malaria) makes them valuable in this field .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for the treatment of pain and inflammation. They can modulate the body’s pain pathways and inflammatory responses, providing relief to patients .

Antihypertensive and Cardiovascular Applications

Piperidine derivatives can act on various cardiovascular targets, offering potential benefits in managing hypertension and other cardiovascular diseases. They may affect the vascular smooth muscle tone and heart rate to achieve therapeutic effects .

Neurological Disorders Treatment

Compounds with the piperidine structure have been explored for their utility in treating neurological disorders such as Alzheimer’s disease and psychosis. They can cross the blood-brain barrier and interact with central nervous system receptors .

Mechanism of Action

properties

IUPAC Name

2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMLEDSTVTOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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